molecular formula C14H22F3N5O6S B570723 Aldehyde Reactive Probe (trifluoroacetate salt)

Aldehyde Reactive Probe (trifluoroacetate salt)

Cat. No.: B570723
M. Wt: 445.42 g/mol
InChI Key: YJYRTJQOEOYKFD-AEXHUXLESA-N
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Description

Aldehyde Reactive Probe (trifluoroacetate salt) is a biotinylated reagent used for the detection and quantification of abasic (apurinic/apyrimidinic) sites in damaged DNA. These sites are formed when reactive oxygen species depurinate DNA, leading to the formation of aldehyde groups. The Aldehyde Reactive Probe reacts with these aldehyde groups, resulting in the covalent linkage of biotin to the abasic sites. This allows for the detection of the biotin-tagged DNA using common avidin-conjugated reporters such as avidin-HRP .

Biochemical Analysis

Biochemical Properties

The Aldehyde Reactive Probe (trifluoroacetate salt) reacts with aldehyde groups formed when reactive oxygen species depurinate DNA, resulting in the covalent linkage of biotin to these AP sites . This interaction allows for the detection and quantification of AP sites in damaged DNA.

Cellular Effects

The Aldehyde Reactive Probe (trifluoroacetate salt) plays a crucial role in identifying DNA damage within cells. By reacting with aldehyde groups, it helps to highlight areas of DNA that have been depurinated, a common form of DNA damage .

Molecular Mechanism

The Aldehyde Reactive Probe (trifluoroacetate salt) exerts its effects at the molecular level through its reaction with aldehyde groups. When reactive oxygen species cause depurination in DNA, aldehyde groups are formed. The probe reacts with these groups, forming a covalent bond with biotin at the AP sites .

Temporal Effects in Laboratory Settings

The Aldehyde Reactive Probe (trifluoroacetate salt) method is highly sensitive, enabling the detection of 2.4 AP sites per 1x107 nucleotides of DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aldehyde Reactive Probe (trifluoroacetate salt) involves the reaction of biotinylated hydroxylamine with aldehyde groups formed at abasic sites in damaged DNA. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS) at pH 7.2 .

Industrial Production Methods

Industrial production of Aldehyde Reactive Probe (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and purity of the final product. The compound is typically formulated as a crystalline solid and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Aldehyde Reactive Probe (trifluoroacetate salt) primarily undergoes nucleophilic addition reactions with aldehyde groups. This reaction results in the formation of a covalent bond between the probe and the aldehyde group, leading to the biotinylation of the abasic site .

Common Reagents and Conditions

The common reagents used in these reactions include biotinylated hydroxylamine and solvents such as DMF, DMSO, and PBS. The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the probe and the efficiency of the reaction .

Major Products

The major product formed from the reaction of Aldehyde Reactive Probe (trifluoroacetate salt) with aldehyde groups is biotinylated DNA. This biotinylated DNA can then be detected using avidin-conjugated reporters, allowing for the quantification of abasic sites in damaged DNA .

Mechanism of Action

The mechanism of action of Aldehyde Reactive Probe (trifluoroacetate salt) involves the reaction of the biotinylated hydroxylamine with aldehyde groups formed at abasic sites in damaged DNA. This reaction results in the covalent linkage of biotin to the abasic sites, allowing for the detection of the biotin-tagged DNA using avidin-conjugated reporters. The molecular targets of this probe are the aldehyde groups formed at abasic sites, and the pathway involved is the nucleophilic addition reaction between the probe and the aldehyde groups .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-(2-aminooxyacetyl)pentanehydrazide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O4S.C2HF3O2/c13-21-5-10(19)17-16-9(18)4-2-1-3-8-11-7(6-22-8)14-12(20)15-11;3-2(4,5)1(6)7/h7-8,11H,1-6,13H2,(H,16,18)(H,17,19)(H2,14,15,20);(H,6,7)/t7-,8-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYRTJQOEOYKFD-AEXHUXLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F3N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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